Sapecin

Description

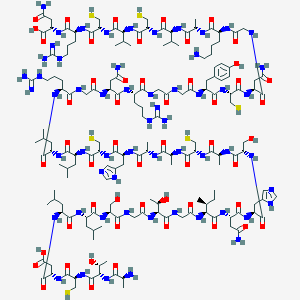

Structure

2D Structure

Properties

IUPAC Name |

(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C164H272N58O52S6/c1-22-76(14)125(218-120(236)59-187-156(268)126(82(20)225)219-121(237)58-186-136(248)104(60-223)210-142(254)95(43-73(8)9)202-140(252)93(41-71(4)5)203-148(260)102(51-122(238)239)207-154(266)110(66-279)217-160(272)127(83(21)226)222-128(240)77(15)166)159(271)208-101(49-114(169)230)147(259)205-98(46-86-53-178-69-189-86)144(256)211-105(61-224)149(261)192-80(18)131(243)212-106(62-275)150(262)193-78(16)129(241)190-79(17)130(242)200-97(45-85-52-177-68-188-85)145(257)214-107(63-276)152(264)204-94(42-72(6)7)141(253)201-92(40-70(2)3)139(251)197-89(30-26-38-180-163(173)174)134(246)184-57-119(235)196-100(48-113(168)229)146(258)198-88(29-25-37-179-162(171)172)133(245)183-54-116(232)182-55-117(233)195-96(44-84-32-34-87(227)35-33-84)143(255)213-108(64-277)153(265)206-99(47-112(167)228)135(247)185-56-118(234)194-90(28-23-24-36-165)137(249)191-81(19)132(244)220-123(74(10)11)157(269)216-111(67-280)155(267)221-124(75(12)13)158(270)215-109(65-278)151(263)199-91(31-27-39-181-164(175)176)138(250)209-103(161(273)274)50-115(170)231/h32-35,52-53,68-83,88-111,123-127,223-227,275-280H,22-31,36-51,54-67,165-166H2,1-21H3,(H2,167,228)(H2,168,229)(H2,169,230)(H2,170,231)(H,177,188)(H,178,189)(H,182,232)(H,183,245)(H,184,246)(H,185,247)(H,186,248)(H,187,268)(H,190,241)(H,191,249)(H,192,261)(H,193,262)(H,194,234)(H,195,233)(H,196,235)(H,197,251)(H,198,258)(H,199,263)(H,200,242)(H,201,253)(H,202,252)(H,203,260)(H,204,264)(H,205,259)(H,206,265)(H,207,266)(H,208,271)(H,209,250)(H,210,254)(H,211,256)(H,212,243)(H,213,255)(H,214,257)(H,215,270)(H,216,269)(H,217,272)(H,218,236)(H,219,237)(H,220,244)(H,221,267)(H,222,240)(H,238,239)(H,273,274)(H4,171,172,179)(H4,173,174,180)(H4,175,176,181)/t76-,77-,78-,79-,80-,81-,82+,83+,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,123-,124-,125-,126-,127-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHSAXUMXBYUKE-JFFWMJMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C164H272N58O52S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10152625 | |

| Record name | Sapecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

4081 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119938-54-4 | |

| Record name | Sapecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119938544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sapecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Structure and Characterization of Sapecin

Primary Amino Acid Sequence Analysis

The mature Sapecin peptide is a single-chain polypeptide composed of 40 amino acid residues. Its primary structure is characterized by a high content of cationic and hydrophobic residues, which is a common feature of many antimicrobial peptides. The sequence contains six conserved cysteine residues, which are fundamental to its three-dimensional structure.

Table 1: Amino Acid Sequence of this compound

| Position | Amino Acid | Position | Amino Acid | Position | Amino Acid | Position | Amino Acid |

|---|---|---|---|---|---|---|---|

| 1 | Alanine (Ala) | 11 | Glycine (Gly) | 21 | Leucine (Leu) | 31 | Asparagine (Asn) |

| 2 | Threonine (Thr) | 12 | Isoleucine (Ile) | 22 | Leucine (Leu) | 32 | Glycine (Gly) |

| 3 | Cysteine (Cys) | 13 | Asparagine (Asn) | 23 | Arginine (Arg) | 33 | Lysine (Lys) |

| 4 | Aspartic acid (Asp) | 14 | Histidine (His) | 24 | Glycine (Gly) | 34 | Alanine (Ala) |

| 5 | Leucine (Leu) | 15 | Serine (Ser) | 25 | Asparagine (Asn) | 35 | Valine (Val) |

| 6 | Leucine (Leu) | 16 | Alanine (Ala) | 26 | Arginine (Arg) | 36 | Cysteine (Cys) |

| 7 | Serine (Ser) | 17 | Cysteine (Cys) | 27 | Glycine (Gly) | 37 | Valine (Val) |

| 8 | Glycine (Gly) | 18 | Alanine (Ala) | 28 | Glycine (Gly) | 38 | Cysteine (Cys) |

| 9 | Threonine (Thr) | 19 | Alanine (Ala) | 29 | Tyrosine (Tyr) | 39 | Arginine (Arg) |

| 10 | Glycine (Gly) | 20 | Histidine (His) | 30 | Cysteine (Cys) | 40 | Asparagine (Asn) |

Solution Conformation Analysis

The three-dimensional structure of this compound in an aqueous solution has been elucidated using two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy combined with simulated annealing calculations. nih.gov This analysis confirmed that this compound possesses a well-defined tertiary structure. The solution conformation consists of an α-helical region spanning from approximately residue 15 to 23 and two β-strands forming an antiparallel β-sheet from residues 24-31 and 34-40. nih.gov The N-terminal segment of the peptide exhibits a higher degree of flexibility. nih.gov NMR studies have also been instrumental in identifying the surfaces of the molecule that are buried within the membrane and those involved in oligomerization, providing insights into its membrane permeabilization mechanism. nih.gov

Structural Homologues and Analogues (e.g., this compound B, this compound C)

Several homologues of this compound have been isolated from the same organism, Sarcophaga peregrina, including this compound B and this compound C. researchgate.netnih.gov

This compound B : This homologue shows significant sequence similarity to this compound but is noted to be more basic. researchgate.netnih.gov It also contains six cysteine residues, implying a similar disulfide bonding pattern and tertiary structure. researchgate.netnih.gov this compound B has demonstrated a wider spectrum of antimicrobial activity than the original this compound. nih.gov

This compound C : The primary structure of this compound C is also highly similar to that of this compound. researchgate.netnih.govebi.ac.uk It shares the same disulfide pairing, indicating a conserved three-dimensional fold. researchgate.netnih.gov

The high degree of structural conservation among these homologues suggests they arose from a common ancestral gene and share similar functional properties.

Table 2: Comparison of this compound and its Homologues

| Feature | This compound | This compound B | This compound C |

|---|---|---|---|

| Organism | Sarcophaga peregrina | Sarcophaga peregrina | Sarcophaga peregrina |

| Number of Amino Acids | 40 | 40 | 40 |

| Number of Cysteines | 6 | 6 | 6 |

| Key Structural Motif | Cysteine-stabilized αβ (CSαβ) | Inferred to be CSαβ | Inferred to be CSαβ |

| Disulfide Pairing | Conserved | Conserved | Conserved |

Comparative Structural Analysis with Other Defensins

This compound's structure is representative of the broader family of insect defensins, which are found across various insect orders. nih.gov These peptides, such as phormicin from blowflies and royalisin (B1178014) from honeybees, all share the conserved CSαβ structural motif. frontiersin.org This motif, comprising an α-helix and a two-stranded antiparallel β-sheet stabilized by three disulfide bonds, is a defining feature of this group of antimicrobial peptides. nih.govresearchgate.net

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| This compound B |

| This compound C |

| Phormicin |

Molecular Mechanisms of Action of Sapecin

Interaction with Biological Membranes and Permeabilization Dynamics

Sapecin's interaction with biological membranes is driven by its structural properties, which facilitate both electrostatic and hydrophobic associations with membrane components. nih.gov This interaction is crucial for its ability to insert into and permeabilize the lipid bilayer. nih.gov

Electrostatic and Hydrophobic Interactions with Membrane Lipids (e.g., Cardiolipin)

This compound exhibits a high affinity for negatively charged membrane lipids, such as cardiolipin (B10847521), which are abundant in bacterial plasma membranes. jst.go.jpnih.govnih.gov This electrostatic attraction is a primary factor in the initial binding of this compound to the bacterial surface. researchgate.netelifesciences.org Studies have shown that the susceptibility of bacteria to this compound is correlated with the cardiolipin content in their plasma membrane. jst.go.jpnih.gov

Beyond electrostatic interactions, hydrophobic residues on the surface of this compound also play a significant role in its interaction with the lipid bilayer. nih.govresearchgate.net These hydrophobic regions facilitate the insertion of the peptide into the non-polar core of the membrane. nih.gov The membrane-buried surface of this compound has been identified as containing both basic and highly exposed hydrophobic residues, making it suitable for interacting with the acidic bacterial membrane. nih.gov

Membrane Insertion and Permeabilization

Following initial binding, this compound inserts itself into the lipid bilayer. biosynth.com This insertion process leads to the disruption of the membrane's structural integrity, ultimately causing permeabilization. biosynth.comresearchgate.net The dose dependence of membrane permeabilization caused by this compound is often sigmoidal, suggesting a cooperative mechanism, such as oligomerization, is involved in the permeabilization process. researchgate.netnih.gov

Studies using techniques like carboxyfluorescein leakage from liposomes and measurements of membrane current through planar lipid bilayers have demonstrated the membrane-perturbing and ion-channel-forming capacities of this compound and its derivatives. nih.govscispace.com These experiments indicate that this compound increases the permeability of membranes containing acidic phospholipids (B1166683) and phosphatidylethanolamine, characteristic of Escherichia coli membranes, allowing leakage of substances like glucose and inorganic phosphates. researchgate.netnih.govscispace.com The loss of intracellular components such as inorganic phosphates can damage bacterial cells due to the rapid depletion of cytoplasmic ATP. nih.govscispace.com

Oligomerization-Dependent Pore or Channel Formation

A key aspect of this compound's mechanism of action is its ability to form oligomers, which leads to the formation of pores or channels in the bacterial membrane. researchgate.netnih.govmdpi.com This oligomerization is suggested by the sigmoidal dose dependence observed in membrane permeabilization assays. nih.gov

Structural analysis, including nuclear magnetic resonance (NMR) studies, has helped identify the oligomerization surface on the this compound molecule. nih.gov A putative model of this compound oligomers has been developed, providing insights into how these structures mediate membrane permeabilization. nih.gov The formation of these oligomeric structures creates channels with hydrophilic interiors and hydrophobic exteriors that interact with the lipid acyl chains, facilitating the passage of hydrophilic molecules across the membrane. nih.gov

Data from glucose leakage experiments from cardiolipin vesicles in the presence of this compound support a model where oligomerization contributes to membrane permeabilization. researchgate.net

Intracellular Interactions and Potential Secondary Targets

While the primary mechanism of this compound involves membrane disruption, some studies suggest that certain antimicrobial peptides, including derivatives of this compound B, might also have intracellular targets. nih.govnih.govscispace.com However, the extent and nature of this compound's direct intracellular interactions are less characterized compared to its membrane-targeting effects.

Some cationic antimicrobial peptides have been shown to interact with intracellular components such as DNA or ribosomes. nih.govscispace.com While not definitively established for native this compound, the possibility of secondary intracellular targets for this compound or its derivatives warrants further investigation.

Biological Functions and Roles of Sapecin in Sarcophaga Peregrina

Antimicrobial Activity Spectrum

Sapecin exhibits potent antimicrobial activity against a range of microorganisms, although its efficacy varies depending on the microbial type. nih.gov

This compound demonstrates greater efficacy against Gram-positive bacteria compared to Gram-negative bacteria. cusabio.comuniprot.orgnih.gov Research indicates that this compound has a high affinity for cardiolipin (B10847521), a major phospholipid found in the membranes of Gram-positive bacteria such as Staphylococcus aureus. uniprot.orgnih.gov This interaction with cardiolipin is thought to be a primary mechanism by which this compound exerts its effect. uniprot.org Studies using liposomes mimicking the phospholipid composition of S. aureus membranes have shown that this compound can cause the release of entrapped glucose, suggesting membrane disruption as a mode of action. cusabio.com

While active against Gram-negative bacteria, this compound's effect is generally less potent than against Gram-positive species. cusabio.comnih.gov The presence of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, such as Escherichia coli, has been identified as a barrier that reduces this compound's antibacterial activity. An E. coli mutant with a defect in cardiolipin synthesis showed increased resistance to this compound, further supporting cardiolipin as a target and highlighting the role of membrane composition in susceptibility. uniprot.org

A peptide derived from this compound B has been shown to possess a broader spectrum of antimicrobial activity than this compound B itself, including efficacy against some yeasts. This derived peptide exhibited activity against Candida albicans. Like its effect on bacteria, this peptide was found to bind to liposomes containing acidic phospholipids (B1166683) and induce the release of glucose, suggesting a similar membrane-targeting mechanism against susceptible yeasts.

Below is a summary of this compound's antimicrobial spectrum based on research findings:

| Microbial Type | Examples Mentioned | Relative Efficacy (vs. Gram-Positive) | Primary Target/Mechanism |

| Gram-Positive Bacteria | Staphylococcus aureus | High | Cardiolipin, Membrane Disruption cusabio.comuniprot.orgnih.gov |

| Gram-Negative Bacteria | Escherichia coli | Lower | Membrane Disruption (hindered by LPS) cusabio.comuniprot.orgnih.gov |

| Yeasts (this compound B peptide) | Candida albicans | Active (for derived peptide) | Acidic Phospholipids, Membrane Disruption |

Contribution to Host Immune Defense

This compound is a crucial component of the innate immune response in Sarcophaga peregrina, with its production and distribution being tightly regulated.

The expression of the this compound gene is inducible, significantly increasing in response to injury of the larval body wall or bacterial infection. nih.gov This rapid activation in hemocytes (insect blood cells) upon physical injury indicates that this compound functions as an acute-phase protein. nih.gov Its inducible synthesis is a key aspect of the insect's immediate defense strategy against invading pathogens that may enter through wounds. nih.gov The this compound gene is also transiently expressed during specific developmental stages, such as the embryonic and early pupal stages, even without external immune stimuli, suggesting potential roles beyond immediate defense. cusabio.com

Upon induction, this compound is secreted into the hemolymph, the insect equivalent of blood, where it can act against systemic infections. nih.gov this compound has been purified from the hemolymph of immunized larvae. cusabio.comnih.gov Beyond the hemolymph, this compound is also synthesized and secreted by established embryonic cell lines (NIH-Sape-4) and imaginal discs of Sarcophaga peregrina. cusabio.comuniprot.orgnih.gov Synthesis by imaginal discs occurs when cultured in the presence of 20-hydroxyecdysone (B1671079), suggesting a link between developmental processes and this compound production in certain tissues. cusabio.comnih.gov This distribution in hemolymph and specific tissues highlights its availability at potential sites of infection or during developmental processes where it might play a dual role. cusabio.com

Dual Role in Development and Immunity

Studies on Sarcophaga peregrina have uncovered that certain immune proteins, including this compound, serve dual functions in both defense against pathogens and normal ontogenetic development. This concept challenges the traditional view of immune molecules having a singular role in host defense nih.govresearchgate.net. The expression pattern of the this compound gene, which is transiently activated during specific developmental stages even without immune challenge, supports its involvement in developmental processes nih.govasau.ru.

Involvement in Embryonic Cell Proliferation

This compound has been shown to be involved in the proliferation of embryonic cells in Sarcophaga peregrina. Experiments using the established embryonic cell line NIH-Sape-4 have provided key insights into this function. The addition of this compound to the culture medium of these cells stimulated cell proliferation researchgate.net. Conversely, the inclusion of antibodies specifically targeting this compound in the culture medium significantly inhibited the proliferation of NIH-Sape-4 cells researchgate.net.

Detailed research findings indicate that the increase in cell proliferation is accompanied by increased DNA synthesis nih.gov. As the amount of this compound added to the culture medium of NIH-Sape-4 cells was increased, both DNA synthesis and the number of cells rose nih.gov. This suggests a dose-dependent stimulatory effect of this compound on embryonic cell growth.

Interestingly, NIH-Sape-4 embryonic cells themselves synthesize and secrete this compound into the culture medium nih.govresearchgate.net. This observation suggests that this compound may stimulate embryonic cell proliferation in an autocrine manner, where the cells produce and respond to their own this compound nih.gov. The this compound gene is transiently expressed during the embryonic stage in S. peregrina even in the absence of external stimuli, further supporting its role during this developmental phase nih.gov.

Potential Functions in Imaginal Disc Development

In addition to its role in embryonic cell proliferation, this compound is also implicated in the development of imaginal discs in Sarcophaga peregrina. Imaginal discs are structures in insect larvae that develop into adult tissues and organs during metamorphosis.

Research has demonstrated that imaginal discs synthesize this compound when cultured in the presence of 20-hydroxyecdysone, a key insect molting hormone that regulates metamorphosis nih.govasau.ru. This finding suggests that this compound may participate in the differentiation and development of imaginal discs nih.gov. The synthesis of this compound by imaginal discs in response to 20-hydroxyecdysone indicates a potential role modulated by hormonal signals during development nih.govasau.ru.

This function of this compound in imaginal disc development appears similar to that observed for Sarcophaga lectin, another immune protein in S. peregrina known to be indispensable for imaginal disc differentiation nih.gov. The expression of the this compound gene is also observed during the early pupal stage, a period of significant imaginal disc development and tissue remodeling, further supporting its potential role in these ontogenetic processes nih.govasau.ru. These findings contribute to the understanding of how immune molecules can be integrated into the complex pathways governing insect development.

Gene Regulation and Expression of Sapecin

Molecular Cloning of the Sapecin Gene

The molecular cloning of cDNA for this compound was a significant step in understanding its biosynthesis and regulation. A cDNA clone encoding this compound was isolated and characterized from an embryonic cell line of Sarcophaga peregrina (NIH-Sape-4) nih.gov. This cDNA was found to encode a precursor protein, referred to as preprothis compound, consisting of 94 amino acid residues nih.govportlandpress.com. The mature this compound peptide, comprising 40 amino acid residues, is located in the carboxyl-terminal half of this precursor nih.gov.

Another this compound homologue, this compound B, has also been cloned. The cDNA for this compound B from Sarcophaga encodes a precursor protein consisting of a signal sequence (24 residues), a prosegment (30 residues), and the mature this compound B (34 residues) nih.gov. These cloning efforts revealed that this compound and its homologues are synthesized as larger precursor molecules that undergo further processing.

Transcriptional Regulation and Inducible Gene Expression Kinetics

The expression of the this compound gene is subject to intricate transcriptional regulation, particularly in response to immune challenges. The gene for the this compound precursor is notably activated in the hemocytes of third-instar Sarcophaga larvae following body injury nih.govportlandpress.com. This indicates that this compound functions as an acute-phase protein, rapidly synthesized and secreted into the hemolymph to combat bacterial infections resulting from physical damage portlandpress.com.

Studies on the fleshfly Sarcophaga bullata have shown massive upregulation of the this compound gene in the whole larval body, fat body, and hemocytes after immune stimulation cuni.cz. The transcription of the this compound gene is rapidly increased after various types of induction, including infection with Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), or simple aseptic injury cuni.cz.

The kinetics of this compound mRNA expression demonstrate a rapid and strong induction. In S. bullata larvae, this compound mRNA expression increased significantly, reaching approximately 125–250-fold higher levels 12 hours after induction cuni.cz. This rapid and high-level induction highlights the critical role of this compound in the immediate immune response of the insect.

Transcriptional regulation of inducible genes, like this compound, often involves the binding of regulatory molecules to specific DNA sites nih.gov. This process can be modeled using chemical kinetics to understand the accumulation of regulatory molecules on DNA and the subsequent changes in mRNA levels nih.gov. Inducible systems are typically "off" unless an inducer molecule is present, which triggers gene expression wikipedia.org. In insects, the Toll and Immune deficiency (Imd) pathways are major signaling cascades involved in regulating antimicrobial peptide gene expression in response to bacterial and fungal infections mdpi.com. While the specific pathways regulating this compound in Sarcophaga are not detailed in the provided snippets, the rapid and inducible nature of its expression is consistent with regulation by such innate immune signaling pathways.

Tissue-Specific Expression Profiles (Hemocytes, Fat Body)

This compound gene expression exhibits distinct tissue specificity, primarily occurring in hemocytes and the fat body, which are central to the insect immune response cpu-bioinfor.orgbioone.orgcapes.gov.brnih.gov.

In Sarcophaga peregrina, RNA blot hybridization revealed that the gene for the this compound precursor is activated in the hemocytes of third-instar larvae upon body injury nih.gov. Hemocytes, along with the fat body, are key tissues that respond to injury and synthesize this compound for secretion into the hemolymph cuni.cz.

Studies in Sarcophaga bullata also detected high this compound expression in the whole body, fat body, and hemocytes cuni.cz. The timing of peak expression can vary between tissues; in S. bullata, the highest expression in hemocytes was observed after 6 hours, while in the fat body, it was detected later, after 22 hours cuni.cz. These differences may suggest distinct activation mechanisms or roles for this compound in these tissues cuni.cz.

The fat body is considered the major tissue expressing immune genes in Sarcophaga, functionally analogous to the mammalian liver and kidney nih.gov. However, expression in some hemocyte species is also observed nih.gov. This tissue-specific expression pattern ensures that this compound is produced in the primary immune-responsive tissues, allowing for both local and systemic defense against infection.

While hemocytes and fat body are the primary sites, this compound expression has also been noted in other contexts. For instance, the this compound gene is transiently activated in embryos and early pupae of Sarcophaga even without external stimuli, suggesting a role in development nih.govportlandpress.comnih.gov. Imaginal discs have also been shown to synthesize this compound when cultured with 20-hydroxyecdysone (B1671079) nih.govportlandpress.com. This compound B has been detected in the brain of naive larvae, suggesting potential bifunctional roles beyond immunity nih.gov.

Post-Translational Processing of Preprothis compound

This compound is produced from a precursor protein, preprothis compound, through post-translational processing portlandpress.comnih.govportlandpress.com. The nucleotide sequence of this compound cDNA indicated that the mature peptide is generated from this larger precursor nih.govportlandpress.com.

The preprothis compound molecule contains a signal peptide at the N-terminus, followed by a prosegment, and the mature this compound peptide at the C-terminus portlandpress.comnih.gov. The signal peptide is typically cleaved during translocation into the endoplasmic reticulum. The prosegment, located between the signal peptide and the mature this compound, is subsequently removed through proteolytic cleavage to yield the active this compound peptide portlandpress.com.

Studies investigating the fate of the prosegment during this compound synthesis in Sarcophaga peregrina have suggested that the prosegment is selectively degraded portlandpress.comnih.govportlandpress.com. Radioimmunoassay experiments examining the production of this compound and its prosegment under conditions of gene activation indicated significantly less accumulation of the prosegment compared to this compound portlandpress.com. This preferential degradation of the prosegment occurs during both acute-phase and programmed synthesis of this compound portlandpress.com. The presence of a processing signal, specifically a Lys-Arg sequence, at the junction between the prosegment and this compound further supports a two-step post-translational processing mechanism portlandpress.com.

Post-translational processing, including folding, sorting, cleavage, and modifications, is essential for generating functional proteins from their translated polypeptide chains lecturio.com. In the case of this compound, this processing ensures the production of the mature, active antibacterial peptide.

Advanced Research Methodologies for Sapecin Investigation

Peptide Synthesis and Analog Design Strategies

Peptide synthesis is a fundamental technique for obtaining Sapecin and designing modified versions, known as analogs, to study the relationship between structure and function. Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, is a common approach where the peptide chain is built amino acid by amino acid on an insoluble resin support peptide.com. This method allows for the use of excess reagents to drive reactions to completion and facilitates automation peptide.com.

In SPPS, the C-terminal amino acid is first attached to the resin peptide.com. Temporary protecting groups are used on the alpha amino group and reactive side chains to prevent unwanted reactions during chain elongation peptide.com. After deprotection of the alpha amino group, the next protected amino acid is coupled peptide.com. This cycle of deprotection and coupling is repeated until the desired peptide sequence is complete peptide.com. Finally, the protecting groups are removed, and the peptide is cleaved from the resin peptide.com.

Analog design strategies involve making specific changes to the amino acid sequence or incorporating modifications to alter properties such as stability, activity, or target specificity researchgate.netfrontiersin.org. For example, a novel analog peptide (mKLK) was designed based on a D-form amidated this compound B-derived peptide (KLK) by replacing specific amino acid residues and inserting another researchgate.net. This modification aimed to create superior amphipathic helices with a higher hydrophobic moment, leading to improved antibiofilm activities against Staphylococcus aureus researchgate.net. The synthesis of such analogs is typically achieved through SPPS researchgate.netfrontiersin.org.

High-Resolution Structural Determination through Spectroscopy (e.g., Nuclear Magnetic Resonance)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the high-resolution three-dimensional structure of proteins and peptides in solution nih.govmdpi.com. Unlike X-ray crystallography, NMR does not require crystallization and can provide insights into protein structures under various solution conditions mdpi.com.

For this compound, 1H NMR and dynamical simulated annealing calculations have been used to determine its solution conformation nih.gov. The polypeptide fold of this compound consists of a flexible loop (residues 4-12), a helix (residues 15-23), and two extended strands (residues 24-31 and 34-40) nih.gov. Structural determination has revealed a basic-residue rich region and a hydrophobic surface facing each other on the this compound molecule nih.gov.

Solution NMR analysis of the this compound-phospholipid vesicle complex has been employed to identify the surface of this compound buried in the membrane and its oligomerization surface nih.gov. Techniques like transferred cross-saturation phenomena from phospholipid alkyl chains to this compound amide protons are used to determine the membrane-buried surface, which contains basic and highly exposed hydrophobic residues suitable for interacting with acidic bacterial membranes nih.gov. Comparisons between hydrogen-deuterium exchange experiments and transferred cross-saturation experiments help identify the oligomerization surface nih.gov. Based on NMR results, putative models of this compound oligomers have been constructed to understand membrane permeabilization nih.gov.

In vitro Membrane Mimicry Systems (e.g., Liposome (B1194612) Assays, Planar Lipid Bilayers)

In vitro membrane mimicry systems are crucial for studying the interaction of peptides like this compound with biological membranes without the complexity of live cells. Liposomes and planar lipid bilayers are widely used models up.ac.zaelsevier.comresearchgate.net.

Liposomes are artificial vesicles composed of a lipid bilayer, mimicking the basic structure of cell membranes researchgate.net. Liposome assays can be used to investigate peptide-induced lysis or permeabilization of membranes up.ac.zaresearchgate.net. The interaction between positively charged peptides and liposomal membranes can lead to changes in liposome structure researchgate.net.

Planar lipid bilayers are another type of model membrane, offering a simplified system to study membrane protein function and peptide-membrane interactions elsevier.comnih.gov. They can be formed using various techniques, sometimes involving liposomes nih.gov. While a simple bilayer can be formed, methods also exist to create bimolecular membranes containing partly fused liposomes nih.gov. Planar lipid bilayers allow for the investigation of membrane permeabilization and channel formation by peptides nih.gov. For example, the dose dependence of membrane permeabilization caused by this compound has been studied using such systems, suggesting that this compound oligomerization leads to this effect nih.gov. Artificial lipid membranes with phase separation can also be used to imitate cell membranes and analyze nanodomains mdpi.com.

Cell Culture Models for Functional and Expression Studies

Cell culture models provide a controlled environment to study the biological functions and expression patterns of this compound. Various cell lines and primary cell cultures are utilized depending on the specific research question cuni.czcore.ac.uknih.govphysiology.orguni-freiburg.de.

Studies on this compound have utilized embryonic cell lines, such as NIH-Sape-4 cells derived from Sarcophaga peregrina embryos core.ac.ukresearchgate.net. These cell lines have been used to investigate the involvement of this compound in embryonic cell proliferation core.ac.uk. Addition of this compound to the culture medium of NIH-Sape-4 cells stimulated cell proliferation, while antibodies against this compound inhibited it core.ac.uk. This suggests a role for this compound in stimulating embryonic cell proliferation in addition to its antibacterial activity core.ac.uk.

Cell culture models are also used to study the expression of the this compound gene in response to various stimuli, such as immune challenges cuni.cz. Different tissues and cell types, including haemocytes and fat body, have shown varying levels and timing of this compound gene expression after induction cuni.cz.

Furthermore, specific cell lines can be used to study the effects of this compound on ion channels. For instance, the GH3 rat pituitary cell line has been used to demonstrate that this compound B blocks macroscopic K+ currents, resembling the effect of charybdotoxin (B568394) physiology.org.

Quantitative Gene Expression Analysis (e.g., Reverse Transcription quantitative Polymerase Chain Reaction, Northern Blot)

Quantitative gene expression analysis techniques are employed to measure the levels of this compound mRNA, providing insights into when and where the gene is active. Reverse Transcription quantitative Polymerase Chain Reaction (RT-qPCR) and Northern Blot are common methods used for this purpose cuni.cznih.govazurebiosystems.comthermofisher.comresearchgate.net.

Northern blot analysis has been used to investigate the expression of the gene for the this compound precursor protein in Sarcophaga peregrina larvae after damage cuni.cz. This technique involves separating RNA by size on a gel, transferring it to a membrane, and hybridizing it with a gene-specific probe nih.govazurebiosystems.com. Northern blotting can reveal the size of RNA molecules and detect splice variants, and it can be quantitative, allowing comparison of expression levels between samples azurebiosystems.comresearchgate.net. Studies have shown that this compound gene expression is induced in haemocytes and fat body following injury cuni.cz.

RT-qPCR is a more sensitive technique for quantifying mRNA levels researchgate.net. It involves converting RNA into complementary DNA (cDNA) and then amplifying and quantifying the cDNA using PCR thermofisher.com. RT-qPCR has been used to measure this compound mRNA expression in response to immune stimulation, showing a significant increase in expression levels after induction with E. coli cuni.cz. Both Northern blot and RT-PCR can be used for quantitative analysis, although RT-qPCR is generally more sensitive researchgate.net.

Bioinformatic and Computational Approaches for Sequence and Structure Prediction

Bioinformatic and computational approaches play a vital role in analyzing this compound's sequence, predicting its structure, and understanding its potential interactions. These methods leverage computational tools and databases to gain insights that complement experimental findings romj.orgwikipedia.orgbiorxiv.orgarxiv.orgnih.gov.

Bioinformatics involves the analysis of biological data, including nucleic acid and amino acid sequences, to understand their evolution, the relationship between sequence and structure, and physical and biological properties romj.org. Techniques like pairwise amino acid alignment can compare the primary structure of this compound to other proteins, helping to identify homologous proteins with potentially similar structures and functions romj.org.

Computational methods for protein structure prediction aim to infer the three-dimensional structure of a protein from its amino acid sequence wikipedia.orgbiorxiv.orgarxiv.org. These methods include homology modeling, ab initio prediction, and fold recognition romj.orgnih.gov. While experimental techniques like NMR provide high-resolution structures, computational methods can provide predictions, especially for proteins where experimental structures are not available biorxiv.orgnih.gov. Advanced techniques utilizing deep learning, such as AlphaFold, have shown remarkable accuracy in predicting protein structures biorxiv.org.

Computational approaches can also be used to analyze protein quaternary structure and predict protein-ligand interactions (docking) romj.org. By analyzing the 3D structures and physical properties of interacting molecules, binding sites and characteristics can be predicted, which is useful in designing new molecules that interact with the target protein romj.org. Computational studies have also explored the oligomerization of cytolytic peptides like this compound dtic.mil.

Future Research Directions and Unresolved Questions

Elucidation of Comprehensive Regulatory Networks Governing Sapecin Expression

While this compound is known to be induced as part of the insect immune response, the comprehensive regulatory networks governing its expression remain to be fully mapped. Future studies should focus on identifying the complete set of transcription factors, signaling pathways, and epigenetic modifications that control this compound gene activation and repression in response to various stimuli, such as different types of microbial challenge or developmental cues. Understanding the interplay between these regulatory elements is crucial for comprehending how this compound production is finely tuned to meet specific physiological demands. Furthermore, the role of non-coding RNAs in modulating this compound expression presents an open question, as non-coding RNAs are known to be involved in complex gene regulatory networks in other biological systems nih.gov. Investigating how these molecules might influence this compound mRNA stability, translation, or degradation could reveal novel layers of expression control. Unresolved questions persist regarding how regulatory perturbations are distributed throughout gene regulatory networks and whether their effects are localized or propagate through the network nih.gov.

Detailed Understanding of Oligomerization and Membrane Pore Structures

This compound, like many antimicrobial peptides, is believed to exert its effects, at least in part, by disrupting bacterial membranes through pore formation nih.govresearchgate.net. While the general concept of membrane interaction is established, a detailed understanding of this compound's oligomerization process and the precise structure of the membrane pores it forms is still lacking. Research is needed to determine the stoichiometry and arrangement of this compound monomers within the functional oligomer. Advanced techniques such as high-resolution microscopy (e.g., cryo-EM) and solid-state NMR could provide atomic-level insights into the pore architecture within lipid bilayers plos.orgnih.gov. Studies on other antimicrobial peptides, such as magainin, highlight the complexity of pore formation and the influence of factors like peptide concentration and lipid composition on pore size and structure plos.org. Applying similar systematic studies to this compound would be beneficial. Furthermore, the dynamic nature of these interactions, including the process of peptide insertion and assembly within the membrane, requires further investigation using techniques like molecular dynamics simulations plos.org. Understanding how this compound's structure-activity relationship dictates its ability to oligomerize and form pores is essential for rational design of peptides with enhanced or targeted antimicrobial activity nih.gov. The role of oligomerization in modulating protein function, including membrane protein activity, is a recognized area of research refeyn.comnih.gov.

Exploration of Novel Biological Interactions Beyond Antimicrobial and Developmental Roles

While this compound is primarily known for its antimicrobial and developmental roles in insects, it is plausible that it possesses other, as yet undiscovered, biological functions. Future research should explore potential interactions with host cells, the insect microbiome, and other immune components beyond direct antimicrobial activity. For instance, could this compound modulate insect immune signaling pathways, influence gut microbiota composition, or interact with other host defense molecules? Studies on other natural products suggest a broad spectrum of activities that influence both pathogens and host responses, extending beyond traditional antimicrobial effects frontiersin.org. Investigating these potential novel interactions could reveal a more complex role for this compound in insect physiology and immunity. Furthermore, exploring whether this compound or its derivatives have activity against other types of microorganisms, such as viruses or parasites, or even exhibit cytotoxic effects against specific cell types, could open new avenues for research and potential applications researchgate.netmdpi.com.

Comparative Genomics and Proteomics of this compound and Related Peptides across Insect Species

This compound is part of a broader family of antimicrobial peptides found in insects nih.gov. Comparative genomic and proteomic studies across a wide range of insect species could provide valuable insights into the evolution, diversification, and functional specialization of this compound and its homologs. Analyzing this compound gene sequences and expression patterns in different insect orders and families could shed light on how this peptide has adapted to the specific immunological challenges faced by various species researchgate.netnih.govfrontiersin.org. Proteomic analysis could reveal post-translational modifications or processing events that influence this compound activity or localization in different species or developmental stages. Such comparative approaches can help identify conserved functional regions, rapidly evolving sites, and potential novel this compound-like peptides with unique properties. This type of analysis is a powerful tool for understanding the genomic underpinnings of evolutionary innovations and diversification in insects researchgate.netnih.gov.

Q & A

Q. What is the role of Sapecin in insect immune response, and how can its expression be experimentally validated?

this compound's role in immune response has been studied in parasitoid wasps, where it is differentially expressed during venom-mediated interactions. Validation typically involves RNA sequencing (RNA-seq) for initial detection, followed by quantitative reverse transcription PCR (qRT-PCR) to confirm expression levels. For example, RNA-seq identified This compound as differentially expressed at 4 hours post-venom injection, with qRT-PCR corroborating this trend despite smaller magnitude changes .

Q. What experimental methodologies are standard for detecting this compound expression in insect models?

- RNA-seq : High-throughput sequencing to identify differentially expressed genes.

- qRT-PCR : Targeted validation of RNA-seq results with primers specific to This compound.

- Time-course experiments : Sampling at critical intervals (e.g., 4 hours post-intervention) to capture dynamic expression patterns .

Q. How do researchers address discrepancies between RNA-seq and qRT-PCR data for this compound?

Discrepancies (e.g., smaller fold changes in qRT-PCR vs. RNA-seq) may arise from technical variability. Solutions include:

- Normalizing data using housekeeping genes.

- Replicating experiments across biological replicates.

- Using standardized protocols for RNA extraction and amplification .

Advanced Research Questions

Q. What strategies are recommended for functional analysis of this compound in venom-mediated immune evasion?

Advanced approaches include:

- Gene knockout : CRISPR/Cas9 to disrupt This compound and assess phenotypic changes in immune response.

- Protein interaction assays : Co-immunoprecipitation to identify binding partners (e.g., clotting factors).

- Comparative transcriptomics : Analyzing This compound expression across species to infer evolutionary conservation .

Q. How can researchers reconcile conflicting data on this compound’s role in clotting versus brain development pathways?

In parasitoid wasps, This compound co-occurs with genes linked to clotting and neural development. To resolve contradictions:

- Conduct pathway enrichment analysis (e.g., KEGG, GO) to contextualize this compound’s function.

- Perform tissue-specific expression profiling (e.g., brain vs. hemolymph) .

Q. What statistical considerations are critical for ensuring robustness in this compound expression studies?

- Sample size : Use power analysis to determine minimum replicates (e.g., n ≥ 3 per group).

- Multiple testing correction : Apply Benjamini-Hochberg adjustments to RNA-seq data.

- Effect size reporting : Include confidence intervals for qRT-PCR fold changes .

Methodological and Ethical Considerations

Q. How should researchers design a literature review to identify gaps in this compound-related studies?

- Systematic reviews : Use databases like PubMed and Web of Science with keywords (e.g., "this compound AND immune response").

- Gap analysis : Compare findings across species (e.g., Drosophila vs. parasitoid wasps) to highlight understudied areas .

Q. What ethical guidelines apply to this compound research involving invertebrate models?

- Adhere to institutional animal care protocols for arthropod studies.

- Minimize sample sizes while ensuring statistical validity.

- Document methodologies transparently to enable replication .

Data Presentation and Reproducibility

Q. How should this compound expression data be presented to enhance reproducibility?

- Tables : Include raw Ct values (qRT-PCR) and normalized RNA-seq counts.

- Supplementary materials : Provide primer sequences, RNA integrity numbers (RIN), and experimental protocols .

Q. What are emerging techniques for exploring this compound’s multifunctional roles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.